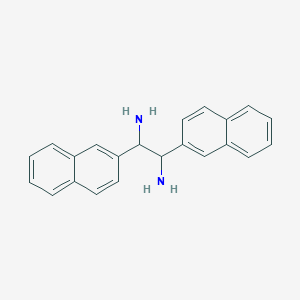

1,2-Di(2-naphthyl)-1,2-ethanediamine

Description

Significance of Chiral Diamines in Asymmetric Chemistry and Catalysis

Chiral diamines are of paramount importance in asymmetric chemistry, where the synthesis of a single enantiomer of a chiral molecule is crucial. myuchem.com They function as versatile ligands that can coordinate with a wide range of metal centers, forming chiral catalysts capable of inducing high levels of enantioselectivity in a variety of chemical transformations. myuchem.comchem960.com The C2-symmetry often present in these diamines simplifies the analysis of catalytic cycles and often leads to higher enantiomeric excesses in the products. nih.gov The applications of chiral diamines are extensive and include asymmetric hydrogenations, allylic alkylations, and various carbon-carbon bond-forming reactions. acs.org

Overview of 1,2-Di(2-naphthyl)-1,2-ethanediamine within the Class of Chiral Vicinal Diamines

This compound belongs to the family of C2-symmetric vicinal diamines. Its structure features two 2-naphthyl groups attached to the nitrogen atoms of a 1,2-ethanediamine core. This specific substitution pattern distinguishes it from its more commonly studied isomer, 1,2-di(1-naphthyl)-1,2-ethanediamine. The positioning of the naphthyl group at the 2-position influences the steric and electronic environment around the chiral center, which can have a profound impact on its performance as a chiral ligand.

The existence of both (1S,2S) and (1R,2R) enantiomers of this compound, as well as its N,N'-dimethylated derivatives, has been confirmed through their commercial availability. researchgate.netstrem.com This availability provides a crucial starting point for researchers to explore its potential applications without the immediate need for de novo synthesis.

| Compound Name | CAS Number | Molecular Formula | Chirality |

|---|---|---|---|

| (1S,2S)-1,2-di(naphthalen-2-yl)ethane-1,2-diamine | 220665-51-0 | C22H20N2 | (1S,2S) |

| (1R,2R)-N1,N2-dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine | 886610-40-8 | C24H24N2 | (1R,2R) |

Research Landscape and Academic Importance of this compound

While the broader class of chiral diamines is a subject of intense academic and industrial research, specific studies focusing exclusively on this compound are less prevalent in publicly accessible literature. Much of the research on di-naphthyl substituted ethanediamines has centered on the 1-naphthyl isomer. researchgate.netrsc.orgresearchgate.netsigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C22H20N2 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

1,2-dinaphthalen-2-ylethane-1,2-diamine |

InChI |

InChI=1S/C22H20N2/c23-21(19-11-9-15-5-1-3-7-17(15)13-19)22(24)20-12-10-16-6-2-4-8-18(16)14-20/h1-14,21-22H,23-24H2 |

InChI Key |

FAHMSYSXFWQYOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(C(C3=CC4=CC=CC=C4C=C3)N)N |

Origin of Product |

United States |

Nomenclature, Isomerism, and Stereochemical Attributes of 1,2 Di 2 Naphthyl 1,2 Ethanediamine

Systematic IUPAC Nomenclature and Derivations

The formal name of a chemical compound is established by the International Union of Pure and Applied Chemistry (IUPAC). For the compound , the systematic IUPAC name is 1,2-di(naphthalen-2-yl)ethane-1,2-diamine .

This name is derived by identifying the core structural components of the molecule. The parent structure is ethane-1,2-diamine, a two-carbon chain with an amine group (-NH₂) attached to each carbon. wikipedia.org Two naphthalen-2-yl groups (a naphthalene (B1677914) ring connected at its second position) are attached as substituents to the first and second carbon atoms of the ethane-1,2-diamine backbone. The prefix "di" indicates the presence of two identical naphthyl groups. This naming convention is analogous to related structures like 1,2-diphenylethane, where multiplicative nomenclature is used to treat identical substituent groups alike. stackexchange.com

| Component | Naming Convention |

| Parent Hydride | Ethane (B1197151) |

| Principal Characteristic Group | Amine (Diamine) |

| Parent Structure | Ethane-1,2-diamine |

| Substituent Groups | Naphthalen-2-yl |

| Multiplier | di (for two naphthyl groups) |

| Locants | 1,2- (positions on the ethane chain) |

| Final IUPAC Name | 1,2-di(naphthalen-2-yl)ethane-1,2-diamine |

Principles of Chirality and Stereoisomerism in 1,2-Ethanediamine Systems

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. libretexts.org The concept of chirality is central to understanding the stereoisomerism of 1,2-di(2-naphthyl)-1,2-ethanediamine. A molecule is chiral if it is non-superimposable on its mirror image. libretexts.org

The parent molecule, ethylenediamine (B42938), is not chiral. wikipedia.org However, the substitution of a naphthyl group onto each of the two carbon atoms of the diamine backbone introduces two stereocenters (or chiral centers). A stereocenter is an atom, typically carbon, that is bonded to four different groups. iosrjournals.org The presence of these two stereocenters at positions C1 and C2 is the source of chirality in this system. Molecules with multiple stereocenters can exist as different stereoisomers, namely enantiomers and diastereomers. libretexts.orgiosrjournals.org

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. libretexts.org For this compound, the two chiral carbons can each have an (R) or (S) configuration, assigned by the Cahn-Ingold-Prelog priority rules. This leads to the existence of a pair of enantiomers:

(1R,2R)-1,2-di(naphthalen-2-yl)ethane-1,2-diamine

(1S,2S)-1,2-di(naphthalen-2-yl)ethane-1,2-diamine

The (1R,2R) isomer and the (1S,2S) isomer are mirror images of each other and cannot be superimposed. Enantiomers possess identical physical and chemical properties, such as melting point and solubility in achiral solvents. saskoer.ca Their defining difference is their interaction with plane-polarized light; they rotate it in equal but opposite directions. This property is known as optical activity. iosrjournals.org They may also exhibit different reactivity with other chiral molecules. saskoer.ca

Note: The prompt incorrectly refers to (R,R) and (S,S) as diastereomers. They are, by definition, enantiomers.

In addition to the chiral enantiomeric pair, a third stereoisomer is possible: (1R,2S)-1,2-di(naphthalen-2-yl)ethane-1,2-diamine . This configuration, which also includes its identical mirror image (1S,2R), is known as a meso compound.

| Stereoisomer | Configuration | Chirality | Optical Activity | Relationship |

| Enantiomer 1 | (1R,2R) | Chiral | Active | Enantiomer of (1S,2S) |

| Enantiomer 2 | (1S,2S) | Chiral | Active | Enantiomer of (1R,2R) |

| Meso form | (1R,2S) | Achiral | Inactive | Diastereomer of (1R,2R) and (1S,2S) |

Methodologies for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule involves establishing the precise spatial arrangement of its atoms (i.e., assigning R or S to each stereocenter). Several powerful analytical techniques are employed for this purpose.

X-ray Crystallography: This is considered the most definitive method for determining absolute configuration. purechemistry.orgresearchgate.net It involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. The resulting electron density map provides the precise three-dimensional coordinates of each atom, allowing for unambiguous assignment of the stereochemistry. purechemistry.orgacs.orgresearchgate.net The primary challenge is the necessity of growing a high-quality single crystal of the compound. researchgate.net

Chiroptical Spectroscopy: These methods measure the interaction of chiral molecules with polarized light.

Optical Rotatory Dispersion (ORD): Measures the change in optical rotation of a compound with respect to the wavelength of light. frontiersin.org

Circular Dichroism (CD): Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. purechemistry.org The absolute configuration can be determined by comparing the experimental ORD or CD spectrum with that of a known standard or with spectra predicted by computational methods. purechemistry.orgfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, it can be adapted for this purpose. By reacting the chiral amine with a chiral derivatizing agent (also known as a chiral auxiliary), a pair of diastereomers is formed. Diastereomers have different physical properties and produce distinct NMR spectra, which can be analyzed to deduce the absolute configuration of the original molecule. purechemistry.orgfrontiersin.org

Computational Methods: With advances in computing, theoretical calculations have become a valuable tool. Methods like Density Functional Theory (DFT) can predict the chiroptical properties (e.g., ORD or ECD spectra) for each possible enantiomer. The absolute configuration is then assigned by matching the experimentally measured spectrum to the computationally predicted one. purechemistry.orgfrontiersin.org

Chemical Correlation: This classical method involves chemically converting the molecule of unknown configuration into a different molecule whose absolute configuration is already known. The reactions used must not alter the stereochemistry at the chiral center being studied.

Synthetic Strategies and Methodologies for 1,2 Di 2 Naphthyl 1,2 Ethanediamine and Analogues

General Synthetic Routes to Vicinal Diamines

Vicinal diamines, or 1,2-diamines, are organic compounds containing two amino groups attached to adjacent carbon atoms. A variety of synthetic methods have been developed for their preparation, often tailored to the specific substitution pattern and desired stereochemistry of the target molecule. nih.gov

One common approach involves the hydroamination of allyl amine derivatives . This method is atom-economical and can be catalyzed by transition metals like rhodium to achieve high chemo- and regioselectivity. nih.gov Another strategy is the ring-opening of aziridines . Activated aziridines can be opened by nitrogen nucleophiles to afford the corresponding 1,2-diamines. researchgate.net For instance, aziridinium (B1262131) ions, formed in situ from amino alcohols, undergo regioselective ring-opening with primary amines to yield vicinal diamines. researchgate.net

Furthermore, reductive amination of α-dicarbonyl compounds or α-hydroxy ketones provides a direct route to vicinal diamines. This can be achieved using various reducing agents in the presence of an amine source. Additionally, three-component reactions involving diazo compounds, diarylmethanimines, and ketimines, catalyzed by rhodium, offer an efficient pathway to vicinal diamine derivatives with two tertiary stereocenters. rsc.org A one-pot procedure starting from aldehydes, involving a Darzens reaction to form an epoxysulfone followed by treatment with an amine and a reducing agent, has also been reported for the synthesis of monosubstituted vicinal diamines. nih.gov

Approaches for Stereoselective Synthesis of Chiral 1,2-Ethanediamines

The synthesis of enantiomerically pure chiral 1,2-ethanediamines is of paramount importance for their application in asymmetric catalysis. Several stereoselective strategies have been developed to this end.

One powerful method is the asymmetric hydroamidation of alkenyl amides . Nickel-catalyzed enantioselective hydroamidation of alkenyl amides with dioxazolones provides access to a range of enantioenriched vicinal diamines with high enantioselectivities. rsc.org Another approach is the reductive coupling of imines . The use of visible light photoredox catalysis can mediate the reductive cross-coupling of aldehydes and imines to produce amino alcohols, which can be further converted to diamines. nih.gov A copper-catalyzed reductive coupling of aromatic aldehydes and imines has also been shown to be effective. dicp.ac.cn

For C2-symmetric vicinal diamines, asymmetric reductive dimerization of N-acylpyridinium salts offers a practical route, utilizing readily available starting materials and chiral auxiliaries. The formal hydroamination of enamines represents another modern approach to chiral 1,2-diamines. nih.gov

The following table summarizes some of the key stereoselective methods for the synthesis of chiral 1,2-ethanediamines.

| Method | Catalyst/Reagent | Substrate | Key Features |

| Asymmetric Hydroamidation | NiH/BOX catalyst | Alkenyl amides | High enantioselectivity (up to 99% ee) |

| Reductive Coupling | Visible light photoredox catalyst | Aldehydes and Imines | Chemoselective cross-electrophile coupling |

| Reductive Coupling | Copper-NHC complex | Aromatic aldehydes and Imines | Formation of β-amino alcohols as precursors |

| Reductive Dimerization | Titanium reducing agent | N-acylpyridinium salts | Synthesis of C2-symmetric diamines |

| Formal Hydroamination | Chiral phosphoric acid | Enamines | Enantioselective synthesis of 1,2-diamines |

Specific Synthetic Pathways to Naphthalene-Substituted Ethanediamines

The introduction of bulky naphthyl groups presents specific challenges and opportunities in the synthesis of 1,2-ethanediamine derivatives. These substituents can impart unique steric and electronic properties to the resulting ligands.

Synthesis of 1,2-Di(2-naphthyl)-1,2-ethanediamine (if specific data found)

A specific, detailed synthetic protocol for this compound is not prominently reported in the surveyed literature. However, based on established methodologies for analogous 1,2-diaryl-1,2-ethanediamines, a plausible synthetic route can be proposed. This would likely involve the reductive coupling of imines derived from 2-naphthaldehyde (B31174) .

A potential synthetic scheme would be the reaction of 2-naphthaldehyde with a suitable amine (e.g., ammonia (B1221849) or a primary amine) to form the corresponding diimine. This diimine could then undergo a reductive coupling reaction, potentially catalyzed by a copper-N-heterocyclic carbene (NHC) complex, to yield the desired this compound. dicp.ac.cn The stereochemistry of the product would depend on the specific reaction conditions and, if a chiral catalyst is used, could potentially be controlled to favor a particular enantiomer.

Synthesis of Related Naphthyl-Substituted Diamines (e.g., 1-naphthyl isomers)

The synthesis of the 1-naphthyl isomer, (1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine dihydrochloride (B599025), is documented and the compound is commercially available. sigmaaldrich.com Its synthesis can be inferred from general methods for C2-symmetric diamines. One such method involves the reaction of 1-naphthylamine (B1663977) with 2-chloroethanamine to produce N-(1-Naphthyl)ethylenediamine. wikipedia.org Dimerization or related coupling strategies would then be employed to generate the 1,2-di(1-naphthyl)ethane (B91055) backbone. A patent describes the preparation of naphthyl ethylenediamine (B42938) hydrochloride via the alkylation of bromonaphthalene with ethylenediamine. google.com

The following table details some of the synthesized naphthyl-substituted diamine derivatives and their precursors.

| Compound | Starting Material(s) | Key Reaction |

| (1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine dihydrochloride | 1-Naphthaldehyde derived imine | Reductive coupling |

| N-(1-Naphthyl)ethylenediamine | 1-Naphthylamine, 2-Chloroethanamine | Nucleophilic substitution |

| Naphthyl ethylenediamine hydrochloride | Bromonaphthalene, Ethylenediamine | Alkylation |

Techniques for Enantiomeric Resolution and Purification

For chiral diamines that are synthesized as a racemic mixture, enantiomeric resolution is a crucial step to obtain the individual enantiomers. Several techniques are commonly employed for this purpose.

The most traditional method is diastereomeric salt formation . This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. nih.gov These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The resolved enantiomer can then be liberated from the salt by treatment with a base.

Chiral chromatography is another powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation as they pass through the chromatography column. For example, a polymeric chiral stationary phase prepared from a chiral monomer derived from (1S, 2S)-1,2-di-1-naphthyl-ethylenediamine dihydrochloride has been used for HPLC resolution. sigmaaldrich.cn

More advanced techniques include kinetic resolution , where one enantiomer of the racemate reacts faster with a chiral catalyst or reagent, leaving the unreacted enantiomer in excess. The resolution of racemic 1,1'-bi-2-naphthol (B31242) has been studied using a dipeptide chiral selector, highlighting the potential of peptide-based resolving agents. nih.gov

The choice of resolution technique often depends on the specific properties of the diamine and the desired scale of the separation.

Advanced Spectroscopic and Structural Elucidation of 1,2 Di 2 Naphthyl 1,2 Ethanediamine

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to understanding the molecular structure of 1,2-Di(2-naphthyl)-1,2-ethanediamine by probing the interactions of the molecule with electromagnetic radiation.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups and fingerprint the molecular structure of this compound. These methods measure the vibrational frequencies of bonds within the molecule. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

Key vibrational modes expected for this compound include:

N-H Stretching: Typically observed in the 3300-3500 cm⁻¹ region. The presence of two amine groups would give rise to characteristic symmetric and asymmetric stretches.

Aromatic C-H Stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Occurring just below 3000 cm⁻¹ for the ethane (B1197151) bridge.

C=C Stretching: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.

C-N Stretching: These vibrations are typically found in the 1020-1250 cm⁻¹ range.

N-H Bending: These modes usually appear around 1590-1650 cm⁻¹.

While specific experimental spectra for this compound are not widely published, data from analogous compounds like ethylenediamine (B42938) provide reference points for the aliphatic backbone vibrations. nist.govchemicalbook.com For instance, the IR spectrum of ethylenediamine shows characteristic N-H and C-H stretching and bending modes. nist.gov In this compound, these would be supplemented by the strong, sharp absorptions characteristic of the naphthyl groups.

Table 1: Expected IR and Raman Vibrational Frequencies for this compound This table is based on typical frequency ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy Type |

|---|---|---|---|

| N-H Stretch | Amine (-NH₂) | 3300 - 3500 | IR, Raman |

| Aromatic C-H Stretch | Naphthyl Ring | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | Ethane Bridge (-CH-) | 2850 - 2960 | IR, Raman |

| C=C Stretch | Naphthyl Ring | 1450 - 1600 | IR, Raman (often strong) |

| N-H Bend | Amine (-NH₂) | 1590 - 1650 | IR |

| C-N Stretch | Alkyl/Aryl Amine | 1020 - 1250 | IR |

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

For this compound, the expected NMR signals are:

¹H NMR:

Aromatic Protons: Signals for the seven protons on each of the two naphthyl rings would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns would be complex due to the substitution pattern.

Methine Protons (-CH-): The two protons on the ethane bridge would likely appear as a singlet or a set of multiplets in the aliphatic region, expected around 3.0-4.0 ppm.

Amine Protons (-NH₂): The four protons of the two amine groups would give a broad signal whose chemical shift is highly dependent on solvent and concentration, but typically falls between 1.5 and 4.0 ppm.

¹³C NMR:

Aromatic Carbons: The naphthyl rings would show ten distinct signals (as C2 and the carbon attached to the ethylamine (B1201723) are unique, plus the other eight carbons) in the downfield region of the spectrum, approximately 110-150 ppm. organicchemistrydata.orgcompoundchem.com

Methine Carbons (-CH-): The two carbons of the ethane bridge would be expected in the 40-60 ppm range.

Detailed NMR data for the closely related N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) shows aromatic protons in the 6.6-8.5 ppm range and aliphatic protons around 3.2-3.6 ppm, which serves as a useful comparison for the expected shifts in the title compound. chemicalbook.com

Table 2: Predicted NMR Chemical Shifts (δ) for this compound This table presents expected chemical shift ranges based on general principles and data from analogous structures. organicchemistrydata.orgcompoundchem.comchemicalbook.com

| Nucleus | Structural Unit | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (Naphthyl) | 7.0 - 8.5 |

| ¹H | Aliphatic Methine (-CH-) | 3.0 - 4.0 |

| ¹H | Amine (-NH₂) | 1.5 - 4.0 (broad) |

| ¹³C | Aromatic (Naphthyl) | 110 - 150 |

| ¹³C | Aliphatic Methine (-CH-) | 40 - 60 |

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems. The naphthyl groups in this compound are strong chromophores. The UV-Vis spectrum is expected to show intense absorptions corresponding to π→π* transitions characteristic of the naphthalene (B1677914) ring system. A study on a chiral analog containing a 2-naphthylamine (B18577) moiety showed a strong UV absorption maximum around 222 nm. researchgate.net

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Naphthalene derivatives are well-known for being fluorescent. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound is expected to exhibit fluorescence, likely with an emission maximum in the UVA or blue region of the spectrum. For example, a platinum complex containing N-(1-naphthyl)-ethylenediamine shows fluorescence with a maximum at 405 nm, originating from the naphthyl chromophore. znaturforsch.com The quantum yield and lifetime of the fluorescence are sensitive to the molecular conformation and environment.

Table 3: Expected Electronic Spectroscopy Data for this compound Data based on values for analogous 2-naphthylamine derivatives. researchgate.net

| Technique | Parameter | Expected Value | Transition Type |

|---|---|---|---|

| UV-Vis | λmax (Absorption) | ~220-230 nm | π→π |

| UV-Vis | λmax (Absorption) | ~270-290 nm | π→π |

| Fluorescence | λem (Emission) | ~350-450 nm | Fluorescence from S₁ state |

X-ray Crystallography for Solid-State Structure and Chiral Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. By diffracting X-rays off a single crystal of this compound, one can precisely determine bond lengths, bond angles, and torsional angles.

Chiroptical Methods for Stereochemical Analysis (e.g., Optical Rotatory Dispersion, Circular Dichroism)

Chiroptical methods are essential for studying chiral molecules in solution. Optical Rotatory Dispersion (ORD) measures the change in optical rotation with wavelength, while Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light. wikipedia.org

For this compound, the CD spectrum is expected to show multiple Cotton effects—positive or negative peaks—corresponding to the electronic transitions of the naphthyl chromophores. The signs and intensities of these Cotton effects are exquisitely sensitive to the molecule's absolute configuration. Enantiomers of a chiral compound will exhibit mirror-image CD spectra.

A study of a chiral bedaquiline (B32110) analog containing a 2-naphthylamine group demonstrated this principle, showing a CD spectrum with a positive Cotton effect at 218 nm and a negative one at 244 nm for one enantiomer, with its mirror image observed for the other. researchgate.net This illustrates how CD spectroscopy can be used to assign the absolute configuration of this compound by comparing experimental spectra to those predicted by theoretical calculations for a given enantiomer.

Computational Chemistry Investigations of 1,2 Di 2 Naphthyl 1,2 Ethanediamine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to study the electronic structure and geometry of molecules. DFT calculations have been employed to understand various aspects of chiral diamines and related structures, providing a framework for analyzing 1,2-Di(2-naphthyl)-1,2-ethanediamine. nih.govrug.nl

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to find the most stable three-dimensional arrangement of atoms, known as geometry optimization. For a flexible molecule like this compound, which has multiple rotatable bonds, this involves a conformational analysis to identify the lowest energy conformers.

The conformation is determined by the dihedral angles between the bulky naphthyl groups and along the ethylenediamine (B42938) backbone. Similar to studies on 1,2-dihaloethanes, the molecule can exist in various staggered (gauche, anti) and eclipsed conformations. youtube.com The anti-conformation, where the two naphthyl groups are positioned 180° apart, is often the most stable due to minimized steric repulsion. youtube.com However, intramolecular hydrogen bonding between the amine groups can stabilize gauche conformations.

DFT calculations, often using functionals like B3LYP or M06-2X with a basis set such as 6-31G(d,p), are performed to optimize the geometry of these different conformers. nih.govacs.org The relative energies of these optimized structures are then compared to determine their thermodynamic populations. For instance, studies on similar CPP dimers showed that DFT calculations could predict that the cis-isomer is more stable and determine the activation energy for interconversion. acs.org

Table 1: Representative Dihedral Angles and Relative Energies of Ethanediamine Conformers

| Conformer | N-C-C-N Dihedral Angle (°) | C-C-N-H Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Anti | ~180 | ~60, ~180 | 0 (Reference) |

| Gauche | ~60 | ~60, ~180 | >0 |

| Eclipsed | ~0 | ~0, ~120 | Highest |

| Note: This table is illustrative, based on general principles of conformational analysis for 1,2-disubstituted ethanes. Actual values for this compound would require specific calculations. |

Electronic Structure and Reactivity Descriptors (HOMO-LUMO Analysis, Molecular Electrostatic Potential)

Once the geometry is optimized, DFT is used to analyze the electronic properties of this compound. Key to this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis : The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability. biomedres.us A small gap suggests high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. biomedres.us In molecules with large aromatic systems like the naphthyl groups, the HOMO and LUMO are typically delocalized π-orbitals. DFT calculations reveal that for many aromatic amines, the HOMO is located on the aromatic rings and the nitrogen atoms, while the LUMO is distributed over the aromatic system. physchemres.orgresearchgate.net

Molecular Electrostatic Potential (MEP) : The MEP is a map of the electrostatic potential on the electron density surface of the molecule. It is invaluable for predicting sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would show regions of negative potential (red/yellow) around the nitrogen atoms of the amine groups, indicating their nucleophilic character and suitability as hydrogen bond acceptors. Regions of positive potential (blue) would be expected around the amine hydrogens, making them susceptible to interaction with nucleophiles.

Table 2: Calculated Electronic Properties for a Model Aromatic Diamine

| Property | Value (eV) | Description |

| HOMO Energy | -5.8 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 4.6 | Indicator of chemical reactivity and stability |

| Ionization Potential | 5.8 | Energy required to remove an electron |

| Electron Affinity | 1.2 | Energy released when an electron is added |

| Note: These values are representative examples from DFT studies on similar molecules and serve for illustrative purposes. |

Vibrational Frequency Calculations and Spectroscopic Correlations

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By calculating these frequencies for an optimized geometry, a theoretical spectrum can be generated. This is useful for confirming the structure of the synthesized compound and assigning experimental spectral bands to specific molecular motions (e.g., N-H stretching, C-C bending, aromatic ring vibrations). nih.govnist.gov

For this compound, characteristic vibrational modes would include:

N-H stretching: Typically in the 3300-3500 cm⁻¹ region.

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching: Below 3000 cm⁻¹.

C=C aromatic stretching: In the 1400-1600 cm⁻¹ range.

C-N stretching: Around 1200-1350 cm⁻¹.

Comparing the calculated frequencies (often scaled by a factor to correct for approximations in the theory) with experimental spectra helps validate the computed structure.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

To understand how this compound interacts with light, particularly its UV-Visible absorption properties, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic excited states. researchgate.net

TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π). For a molecule with extensive aromatic systems like this diamine, strong π→π transitions originating from the naphthyl groups are expected in the UV region. The calculations can also reveal charge-transfer excitations, where electron density moves from one part of the molecule to another upon absorption of light. mdpi.com This information is critical for applications in areas like chiral sensing and photochemistry. researchgate.netmdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are powerful methods for studying chemical bonding, particularly weak interactions that are crucial for determining molecular conformation and crystal packing. researchgate.netup.ac.zaresearchgate.net

QTAIM : This theory analyzes the topology of the electron density (ρ) to define atoms and the bonds between them. chemrxiv.org By locating bond critical points (BCPs) between atoms, QTAIM can characterize the nature of interactions. For instance, the presence of a BCP between the two amine hydrogens in a specific conformation of this compound could indicate a stabilizing hydrogen-hydrogen interaction. chemrxiv.org

NCI Analysis : NCI analysis is particularly adept at visualizing weak non-covalent interactions. up.ac.za It plots the reduced density gradient (RDG) against the electron density. Isosurfaces of the RDG are then color-coded to distinguish between stabilizing interactions (like hydrogen bonds, shown in blue), weak van der Waals interactions (green), and destabilizing steric repulsion (red). researchgate.net For the title compound, NCI analysis would visualize potential intramolecular hydrogen bonds between the N-H and N atoms, as well as π-stacking interactions between the naphthyl rings, which significantly influence the molecule's preferred shape. up.ac.za

Molecular Dynamics Simulations (if applicable based on broader diamine research)

While specific molecular dynamics (MD) simulations for this compound are not readily found in the literature, the technique is widely applied to study the dynamic behavior of similar chiral molecules and diamines in solution. nsf.govarxiv.orgnih.gov MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility, solvent effects, and binding processes. nsf.gov

For a molecule like this compound, an MD simulation could:

Explore the conformational landscape in different solvents, showing how the environment affects the preference for anti or gauche conformers.

Simulate the process of chiral recognition, where the diamine interacts with other chiral molecules. nih.gov Studies have used MD to understand how different enantiomers bind to a chiral selector, analyzing factors like intermolecular hydrogen bonds and orientation within binding pockets. nsf.govnih.gov

Examine the dynamic flipping motions of the naphthyl groups and the flexibility of the ethylenediamine backbone, which are crucial for its function as a chiral ligand in catalysis. researchgate.net

These simulations typically use force fields (like AMBER or GROMOS) and can span from nanoseconds to microseconds to capture relevant molecular motions. nsf.govarxiv.org

Coordination Chemistry of 1,2 Di 2 Naphthyl 1,2 Ethanediamine and Its Derivatives

Ligand Behavior and Chelation Modes in Metal Complexation

1,2-Di(2-naphthyl)-1,2-ethanediamine functions as a classic bidentate ligand, utilizing the lone pair of electrons on each of its two nitrogen atoms to coordinate with a central metal ion. This coordination results in the formation of a stable five-membered chelate ring, a structural motif common to all ethylenediamine-based ligands. The formation of such a ring is entropically favored, a phenomenon known as the chelate effect, which imparts significant thermodynamic stability to the resulting metal complex compared to complexes with analogous monodentate amine ligands libretexts.org.

Dictate the coordination geometry, often favoring less sterically crowded arrangements.

Limit the number of ligands that can coordinate to a single metal center.

Create a specific chiral pocket around the metal ion, which is crucial for applications in asymmetric catalysis rsc.org.

Synthesis and Characterization of Metal Coordination Complexes

The synthesis of metal complexes with diamine ligands generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexes with Transition Metals (e.g., Cu(II), Co(II), Zn(II))

Complexes of this compound with first-row transition metals such as copper(II), cobalt(II), and zinc(II) can be synthesized through straightforward procedures. A typical method involves mixing a solution of the diamine ligand with a solution of the metal salt (e.g., chlorides, acetates, or nitrates) in a solvent like ethanol or methanol. The reaction mixture may be stirred at room temperature or refluxed to ensure completion journalajacr.comfrontiersin.org. The resulting solid complexes can then be isolated by filtration, washed, and dried.

The characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Coordination of the amine nitrogen atoms to the metal center is confirmed by a shift in the N-H stretching and bending frequencies. The appearance of new low-frequency bands corresponding to metal-nitrogen (M-N) vibrations further supports complex formation researchgate.net.

UV-Visible Spectroscopy: The electronic spectra of Cu(II) and Co(II) complexes typically show d-d transitions that are indicative of the coordination geometry around the metal ion journalajacr.comsbmu.ac.ir.

Magnetic Susceptibility: Measurements of magnetic moments help determine the number of unpaired electrons and thus infer the geometry of the complex. For instance, Cu(II) complexes are expected to be paramagnetic, while Zn(II) complexes are diamagnetic sbmu.ac.ir.

Molar Conductance: Conductivity measurements in a suitable solvent are used to determine whether the anions are coordinated to the metal or exist as counter-ions, indicating the electrolytic nature of the complex journalajacr.com.

The table below summarizes typical characterization data observed for transition metal complexes with analogous N,N'-bidentate ligands.

| Technique | Observation | Inference |

| IR Spectroscopy | Shift of ν(N-H) bands to lower frequency | Coordination of nitrogen atoms to the metal ion |

| Appearance of new bands in the 400-600 cm⁻¹ region | Formation of M-N bonds | |

| UV-Visible | Broad d-d transition bands | Suggests coordination geometry (e.g., square planar, tetrahedral, or octahedral) |

| Magnetic Moment | Values consistent with unpaired electrons (e.g., ~1.73 B.M. for Cu(II)) | Confirms oxidation state and electronic structure |

| Molar Conductance | Low values in non-coordinating solvents | Indicates a non-electrolytic nature, with anions likely coordinated |

Stereoselective Complex Formation

As a chiral C₂-symmetric diamine, this compound exists as a pair of enantiomers, (1R,2R) and (1S,2S). When a pure enantiomer of this ligand coordinates to a metal ion, the process is inherently stereoselective. The chirality of the ligand is transferred to the coordination sphere, controlling the spatial arrangement of the other ligands and inducing a preferred chirality at the metal center acs.orgnih.gov. For example, in an octahedral complex of the type [M(diamine)₃]ⁿ⁺, the ligand's chirality will direct the formation of either a left-handed (Λ) or right-handed (Δ) helical arrangement of the chelate rings. This stereochemical control is fundamental to the use of these complexes in asymmetric synthesis, where the chiral environment around the metal dictates the stereochemical outcome of a catalyzed reaction rsc.orgacs.org.

Structural Analysis and Geometrical Arrangements of Coordination Compounds

The geometry of metal complexes containing this compound is heavily influenced by the steric demands of the bulky naphthyl groups, in addition to the electronic preferences of the central metal ion.

For divalent transition metals like Cu(II), Co(II), and Zn(II), several coordination geometries are possible.

Tetrahedral: Often favored by Zn(II) and Co(II), a tetrahedral geometry can accommodate one bidentate diamine ligand and two monodentate ligands (e.g., [M(diamine)Cl₂]).

Square Planar: This geometry is common for Cu(II) and Ni(II) complexes. The steric bulk of the naphthyl groups would likely cause distortions from an ideal planar structure journalajacr.com.

Octahedral: An octahedral geometry is typically achieved when the metal coordinates to two or three diamine ligands or a combination of diamine and other ligands nih.gov. However, forming a [M(diamine)₃]ⁿ⁺ complex with this ligand would likely result in significant steric strain and distortion due to the clashing of the large naphthyl substituents. More common would be distorted octahedral complexes of the type [M(diamine)₂(X)₂] or [M(diamine)(Y)₄], where X is a bidentate and Y is a monodentate ligand.

| Metal Ion | Typical Complex Stoichiometry | Probable Geometry |

| Cu(II) | [Cu(diamine)X₂] | Distorted Square Planar or Tetrahedral |

| Co(II) | [Co(diamine)X₂] | Tetrahedral or Octahedral |

| Zn(II) | [Zn(diamine)X₂] | Tetrahedral |

Thermodynamic and Kinetic Stability of Metal-Diamine Complexes

The stability of a metal complex is described by two distinct concepts: thermodynamic stability and kinetic stability.

Kinetic Stability refers to the rate at which a complex undergoes ligand exchange reactions and is described in terms of lability (fast exchange) or inertness (slow exchange). This property is not directly correlated with thermodynamic stability gcnayanangal.comslideshare.net. For instance, a thermodynamically stable complex may be kinetically labile. The kinetic stability of complexes with transition metals like Cu(II), Co(II), and Zn(II) depends heavily on the d-electron configuration of the metal ion. Complexes of d⁹ Cu(II) and d¹⁰ Zn(II) are generally labile, meaning they undergo rapid ligand exchange. The lability of high-spin d⁷ Co(II) complexes can vary. The bulky nature of the 2-naphthyl groups might also kinetically hinder the approach of incoming ligands, potentially reducing the rate of substitution reactions compared to less sterically demanding diamine complexes.

Applications in Asymmetric Catalysis and Advanced Organic Transformations

Chiral Ligands in Enantioselective Catalysis

Chiral 1,2-diamines are recognized as "privileged" structural motifs, not only for their presence in biologically active molecules but also for their extensive use as chiral ligands and organocatalysts. rsc.org The core structure of 1,2-diaryl-1,2-ethanediamines, to which 1,2-di(2-naphthyl)-1,2-ethanediamine belongs, is fundamental in creating catalysts that can effectively transfer chirality to a substrate, leading to the preferential formation of one enantiomer over the other. These ligands coordinate with metal centers or function as organocatalysts to create a chiral environment that directs the approach of reactants.

While direct research on the 2-naphthyl isomer is limited in the provided results, its close structural analog, 1,2-di(1-naphthyl)-1,2-ethanediamine (NEDA), has been shown to be a highly effective organocatalyst for the oxidation of secondary alcohols. researchgate.netresearch.firesearchgate.net This provides a strong model for the potential reactivity of the 2-naphthyl isomer. In studies using NEDA, the diamine catalyzes the oxidation of various secondary alcohols with high selectivity, using tert-butyl hydroperoxide (TBHP) as the terminal oxidant. researchgate.net The process demonstrates high efficiency, with secondary benzyl (B1604629) alcohols and even sterically hindered cycloaliphatic secondary alcohols being oxidized in nearly quantitative yields. researchgate.netresearchgate.net

The enantiopure forms of these diamines are crucial for stereoselective transformations. For instance, (R,R)-NEDA can be employed in the oxidative kinetic resolution of racemic secondary alcohols, achieving excellent enantiomeric excess (ee) values. researchgate.net

Table 1: Organocatalytic Oxidation of Secondary Alcohols with (R,R)-1,2-di(1-naphthyl)-1,2-ethanediamine (NEDA) *

| Substrate (Secondary Alcohol) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1-Phenylethanol | 52 | 98 |

| 1-(4-Methoxyphenyl)ethanol | 49 | 95 |

| 1-(4-Nitrophenyl)ethanol | 39 | 83 |

| 1-Indanol | 51 | 99 |

| 1,2,3,4-Tetrahydro-1-naphthol | 52 | 99 |

Data derived from studies on the 1-naphthyl isomer, a close analog of this compound. The process was performed at room temperature in dichloromethane (B109758) with TBHP as the oxidant. researchgate.net

The construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high stereocontrol is a cornerstone of modern organic synthesis. Chiral diamine ligands are instrumental in metal-catalyzed reactions that achieve this goal. While specific examples detailing this compound in this context are not prevalent, the broader class of chiral 1,2-diamines is fundamental to many such transformations. For example, palladium-catalyzed asymmetric allylic alkylation (AAA) reactions often employ chiral ligands to produce enantioenriched products. nih.gov Similarly, chiral nickel(II) complexes are used to catalyze enantioselective C-C bond-forming reactions, such as aldol (B89426) reactions, highlighting the importance of the chiral ligand in controlling stereoisomerism. ub.edu

In the realm of carbon-heteroatom bond formation, manganese-catalyzed asymmetric hydroamination of allylic alcohols utilizes chiral tridentate P,N,N-ligands to produce chiral γ-amino alcohols, which are important pharmaceutical intermediates. acs.org In these reactions, substrates containing a 2-naphthyl group have been successfully used, demonstrating the compatibility of this moiety within asymmetric catalytic systems designed for C-N bond formation. acs.org

Kinetic resolution is a key strategy for separating enantiomers from a racemic mixture. In an oxidative kinetic resolution, one enantiomer of a racemic substrate is selectively oxidized at a faster rate than the other, allowing for the separation of the unreacted, enantioenriched starting material and the oxidized product.

The utility of chiral 1,2-diarylethylenediamines in this area is well-documented. As mentioned previously, enantiopure (R,R)-1,2-di(1-naphthyl)-1,2-ethanediamine (NEDA) is effective for the oxidative kinetic resolution of racemic secondary aromatic alcohols, affording the chiral alcohols with high enantioselectivities (83–98% ee). researchgate.net A dual-catalysis approach has also been successfully applied to the kinetic resolution of racemic C2-symmetric 1,2-diaryl-1,2-diaminoethanes themselves. nih.gov Furthermore, titanium-catalyzed asymmetric oxidation has been reported as a direct method for the kinetic resolution of alkyl-substituted 1,2-diamines. nih.govbohrium.com This process features a broad substrate scope and high levels of chiral recognition, underscoring the value of catalytic asymmetric oxidation in accessing enantiopure diamines. nih.govbohrium.com

Utilization in Chiral Stationary Phases for Chromatographic Separations

Chiral High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating enantiomers. This separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers of the analyte. Derivatives of chiral diamines are often used to create these CSPs.

The structural analog, (1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine dihydrochloride (B599025), can be used to synthesize a chiral monomer, which is then polymerized to prepare a polymeric chiral stationary phase for HPLC. scientificlabs.com This indicates a direct pathway for the application of the 2-naphthyl isomer in creating materials for chromatographic enantioseparation. The rigid naphthyl groups provide the necessary steric and π-π interaction sites to achieve differential binding with racemic analytes, enabling their separation.

Asymmetric Synthesis of Complex Molecular Architectures and Pharmaceuticals

The ultimate goal of developing asymmetric catalytic methods is their application in the efficient synthesis of complex, high-value molecules such as pharmaceuticals. Chiral 1,2-diamines are privileged structures often found in bioactive compounds and serve as key intermediates in their synthesis. rsc.orgnih.gov

Methodologies employing chiral diamine-based catalysts are often applied to the synthesis of important drug molecules. For instance, a palladium-catalyzed asymmetric allylic alkylation was utilized for the concise synthesis of Cetiedil, a drug used to treat vascular disease. nih.gov In another example, a manganese-catalyzed asymmetric hydroamination using a chiral ligand was demonstrated on a gram-scale to prepare a key intermediate for a potential analgesic agent. acs.org The development of catalysts and ligands like this compound and its derivatives is directly linked to advancing the synthesis of new and existing pharmaceuticals in their enantiomerically pure forms. nih.gov

Emerging Research Directions and Future Perspectives

Rational Design of Next-Generation Chiral Catalysts

The evolution of catalyst development has shifted from trial-and-error discovery to a more predictive, rational design approach. acs.orgnih.gov This modern paradigm leverages computational chemistry to model and forecast the efficacy of new catalyst structures before their synthesis, saving significant time and resources. acs.org For ligands like 1,2-di(2-naphthyl)-1,2-ethanediamine, rational design focuses on targeted modifications of its structure to create next-generation catalysts with superior activity, selectivity, and stability.

Computational tools, particularly Density Functional Theory (DFT), are central to this effort, allowing researchers to probe the subtle electronic and steric effects of structural changes. ntu.edu.sg By modifying the naphthyl rings or the diamine backbone, it is possible to fine-tune the catalyst's properties. For instance, introducing specific substituents on the naphthyl groups can alter the electronic environment around a metal center, directly influencing the catalyst's reactivity and the enantioselectivity of the reaction it mediates. ntu.edu.sg DFT calculations can predict how these modifications will affect the energy of reaction intermediates and transition states, guiding the synthesis of more effective catalysts. ntu.edu.sg

This design strategy has been successfully applied to related binaphthyl-based ligands, demonstrating the power of the approach. By computationally evaluating a series of derivatives, researchers can identify candidates with the most promising performance for specific asymmetric transformations, such as hydrogenations or C-C bond-forming reactions.

Table 1: Illustrative Data for Designed Binaphthyl-Based Ligands in Asymmetric Catalysis

| Catalyst/Ligand System | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee %) |

| (R)-Ac-NOBIN-Pd Complex | C-H Activation/Cycloaddition | Homobenzyltriflamide & Allene | 92% | 94% |

| 2,6-Benzoyl NOBIN-Pd Complex | C-H Activation/Cycloaddition | Homobenzyltriflamide & Allene | 81% | 96% |

| Binaphthyl-derived Phosphoric Acid | Hydroarylation | Indole & Imine | High | >99% |

| Binaphthyl-derived Phosphoramidite-Rh(I) | Hydrogenation | Methyl acetamidoacrylate | >99% | 98.7% |

This table presents data for derivatives of related binaphthyl scaffolds to illustrate the principles of rational catalyst design. Ac-NOBIN is an N-acetylated 2-amino-2'-hydroxy-1,1'-binaphthyl derivative. Data sourced from studies on advanced binaphthyl-based ligands. researchgate.net

Integration into Supramolecular Assemblies and Functional Materials

The unique structural and chiral properties of this compound make it an excellent building block for the construction of complex supramolecular systems and functional materials. When incorporated into larger architectures, it can impart chirality and specific recognition capabilities, leading to materials with novel applications in catalysis, separation science, and sensing.

One of the most promising areas is the use of this diamine as a chiral linker or strut in the synthesis of Metal-Organic Frameworks (MOFs). nih.govnih.gov MOFs are crystalline, porous materials constructed from metal nodes and organic linkers. nih.gov By using a chiral linker like this compound, it is possible to create MOFs with chiral pores. These materials have immense potential as heterogeneous catalysts for asymmetric reactions, offering the advantages of high catalyst stability and easy separation from the reaction products. Furthermore, ethylenediamine-functionalized MOFs have shown effectiveness in gas separation, suggesting that a chiral diamine could lead to materials for separating chiral gas molecules. researchgate.net

Beyond MOFs, the diamine can be integrated into chiral polymers and self-assembled nanofibers. nih.gov These supramolecular structures can exhibit amplified chirality and create unique environments for enantioselective recognition. nih.gov For example, research on related naphthalenediimide derivatives has shown that their self-assembled nanofibers can act as hosts for guest molecules, facilitating enantioselective energy transfer and producing circularly polarized luminescence (CPL). nih.gov This highlights the potential for creating advanced optical materials and sensors based on the this compound scaffold.

Table 2: Examples of Functional Materials Based on Naphthyl and Diamine Linkers

| Material Type | Linker/Component Used | Key Property | Potential Application | Reference |

| Metal-Organic Framework (MOF) | Naphthalenediimide (NDI) derivative | Porous, Photochromic | Selective sensing of organic amines | nih.gov |

| Metal-Organic Framework (MOF) | Naphthalene-2,6-dicarboxylate | Tunable structure via modulators | Fluorescent sensing of metal cations | nih.gov |

| Functionalized MOF | Ethylenediamine-grafted MIL-100(Cr) | Selective gas adsorption | CO₂/N₂O separation | researchgate.net |

| Supramolecular Nanofibers | Chiral Naphthalenediimide (NDI) | Enantioselective recognition, FRET | Chiral sensing, Light harvesting | nih.gov |

| 2D Metal-Organic Framework | N-donor and dicarboxylate linkers | Open metal sites, Heterogeneous catalysis | CO₂ cycloaddition, Cyanosilylation | acs.org |

Advanced Mechanistic Investigations via Combined Experimental and Computational Approaches

A deep understanding of reaction mechanisms is fundamental to optimizing catalytic processes. For catalysts derived from this compound, researchers are increasingly employing a synergistic approach that combines advanced experimental techniques with high-level computational modeling to unravel the intricate details of their catalytic cycles. researchgate.net

Experimental methods such as in-situ spectroscopy (e.g., NMR) and kinetic analysis provide real-world data on reaction progress, the formation of intermediates, and the factors influencing reaction rates. researchgate.net These experiments can help identify key species present during the catalytic transformation.

Complementing these experiments, computational methods like Density Functional Theory (DFT) provide atomic-level insights that are often inaccessible through experimentation alone. researchgate.netresearchgate.net DFT calculations can map out the entire potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, and intermediates. researchgate.net This allows for the precise determination of reaction pathways and the origins of stereoselectivity. For instance, by comparing the energy barriers of competing diastereomeric transition states, one can quantitatively explain the enantiomeric excess observed in a reaction. Studies on related 1,1'-binaphthyl-2,2'-diamine (BINAM) have utilized DFT to analyze vibrational spectra and frontier molecular orbitals, providing a foundation for understanding its electronic properties and reactivity. researchgate.net

This combined approach has been pivotal in refining the mechanisms of reactions catalyzed by similar binaphthyl-based systems, leading to the development of more predictable and efficient catalysts.

Table 3: Theoretical Data for Mechanistic Analysis of a Binaphthyl System

| Parameter | Computational Method | System | Calculated Value | Significance |

| Frontier Orbital Energy | B3LYP/6-311++G(d,p) | 1,1'-Binaphthyl-2,2'-diamine (BINAM) | HOMO: -5.187 eV | Indicates electron-donating ability |

| Frontier Orbital Energy | B3LYP/6-311++G(d,p) | 1,1'-Binaphthyl-2,2'-diamine (BINAM) | LUMO: -1.253 eV | Relates to electron-accepting ability |

| Excitation Energy | TD-B3LYP/6-311++G(d,p) | 1,1'-Binaphthyl-2,2'-diamine (BINAM) | 4.19 eV (296 nm) | Corresponds to major UV absorption band |

Data adapted from a DFT study on 1,1'-binaphthyl-2,2'-diamine (BINAM), a structurally related compound, illustrating the types of calculations used in mechanistic investigations. researchgate.net

Development of Novel Analytical Probes and Chemosensors

The unique architecture of this compound, featuring two fluorescent naphthyl units held in a specific spatial arrangement by a chiral diamine linker, makes it an attractive platform for the design of novel analytical probes and chemosensors. semanticscholar.org These sensors are designed to detect specific analytes, such as metal ions or small molecules, through a measurable change in their optical properties, most commonly fluorescence. semanticscholar.orgnih.gov

The core principle involves coupling the diamine's binding function with the naphthyl groups' fluorescent signaling. The diamine portion can act as a selective binding site (a receptor) for a target analyte. nih.gov Upon binding, a conformational change or an electronic perturbation can occur, which alters the fluorescence of the nearby naphthyl groups. This change can manifest as an increase ("turn-on"), decrease ("turn-off"), or shift in the emission wavelength (ratiometric sensing), providing a clear signal for detection. acs.org

Derivatives of this scaffold could be designed for a range of applications:

Metal Ion Sensing: The diamine can chelate specific metal ions, leading to chelation-enhanced fluorescence (CHEF), making them useful for detecting trace metals in environmental or biological samples. nih.gov

Anion Sensing: By modifying the diamine with hydrogen-bond donor groups, sensors for anions like fluoride (B91410) or phosphate (B84403) could be developed. nih.gov

Chiral Recognition: The inherent chirality of the molecule is a key advantage for developing enantioselective sensors. Such a sensor could, for example, exhibit a different fluorescent response when binding to the (R)-enantiomer of a chiral analyte versus the (S)-enantiomer, allowing for the determination of enantiomeric excess. nih.gov This is a significant area of interest for applications in pharmaceutical quality control and asymmetric synthesis. nih.gov

Table 4: Performance Characteristics of Naphthyl-Based Fluorescent Sensors

| Sensor Type | Target Analyte | Sensing Mechanism | Detection Limit | Key Observation |

| Naphthalimide Derivative | Au³⁺ | Reaction-based | 8.44 µM | Hypsochromic shift of 56 nm |

| Bis-(naphthyl acetyl)-hydrazone | Fe³⁺, F⁻, H₂PO₄⁻ | Relay recognition | Not specified | Aggregation-induced emission (AIE) |

| 1,8-Naphthalimide | Zn²⁺ / Cd²⁺ | Chelation, Tautomerism | 5.7 nM (Zn²⁺) | Ratiometric response (Green for Zn²⁺, Blue for Cd²⁺) |

| 2-Naphthol Derivative | Nerve Agent Simulant (DFP) | Intramolecular cyclization | Not specified | Ratiometric fluorescence increase |

This table includes examples of sensors based on naphthyl and naphthalimide fluorophores to demonstrate the principles and performance of such chemosensors. acs.orgsemanticscholar.orgdntb.gov.ua

Q & A

Basic: What are the common synthetic routes for 1,2-Di(2-naphthyl)-1,2-ethanediamine, and how do reaction conditions impact yield?

The synthesis typically involves reductive amination or coupling reactions. For example, magnesium-mediated reductive coupling of 2-naphthyl-substituted imines has been used for structurally similar diamines, where Mg acts as a reductant under anhydrous conditions . Critical parameters include:

- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Solvent : Polar aprotic solvents (e.g., THF) enhance solubility of aromatic intermediates.

- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is essential to isolate the diastereomerically pure product.

Yield optimization requires strict control of stoichiometry and exclusion of moisture .

Basic: Which analytical techniques are most reliable for characterizing this compound?

A multi-technique approach is recommended:

- NMR Spectroscopy : H and C NMR confirm the presence of naphthyl protons (δ 7.2–8.5 ppm) and amine groups (δ 1.5–3.0 ppm).

- IR Spectroscopy : Stretching vibrations at ~3300 cm (N–H) and ~1600 cm (C–N) validate the diamine backbone .

- HPLC/MS : High-resolution mass spectrometry (HRMS) verifies molecular weight, while chiral HPLC distinguishes enantiomers if applicable .

Advanced: How can the stereoselectivity of this compound in asymmetric catalysis be enhanced?

Strategies include:

- Chiral Induction : Use enantiopure starting materials (e.g., (R,R)- or (S,S)-configurations) to bias the catalyst’s stereochemical outcome .

- Solvent Tuning : Nonpolar solvents (e.g., toluene) improve π-π stacking between naphthyl groups and substrates, enhancing enantioselectivity.

- Additives : Lewis acids (e.g., Zn(OTf)) can stabilize transition states in organocatalytic oxidations .

Comparative studies with analogs like 1,2-bis(4-methoxyphenyl)ethylenediamine highlight the role of substituent electronic effects on activity .

Advanced: How does the 2-naphthyl substitution influence coordination chemistry in metal complexes?

The 2-naphthyl groups impose steric hindrance, limiting metal-ligand binding geometries. For example:

- Square-Planar Complexes : Bulky naphthyl groups favor rigid, pre-organized ligands for Pd(II) or Pt(II) centers.

- Chelation Stability : Compared to phenyl-substituted analogs, naphthyl derivatives exhibit stronger binding to lanthanides due to extended conjugation .

Structural comparisons with 1,2-bis(4-chlorophenyl) analogs suggest electron-withdrawing groups reduce basicity, altering redox properties .

Data Contradiction: How to resolve discrepancies in reported biological activities of this compound?

Discrepancies (e.g., variable enzyme inhibition IC values) may arise from:

- Assay Conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO) affect ligand-receptor interactions.

- Enantiomeric Purity : Unresolved stereoisomers in racemic mixtures can skew results; chiral separation is critical .

- Cell Line Variability : Use standardized cell models (e.g., HEK293 for cytotoxicity) and validate with orthogonal assays (e.g., SPR for binding kinetics) .

Mechanistic Studies: What methods elucidate the compound’s enzyme inhibition mechanism?

- Kinetic Analysis : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition.

- Docking Simulations : Molecular dynamics (MD) models predict binding poses in enzymes like cytochrome P450 .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to differentiate hydrophobic vs. hydrogen-bonding interactions .

Advanced Applications: Beyond catalysis, what novel uses exist for this diamine?

- Chiral Ligands : Its rigid backbone stabilizes transition states in asymmetric C–C bond formation .

- Supramolecular Chemistry : Naphthyl groups enable host-guest interactions in macrocyclic receptors for anion sensing .

- Polymer Additives : Acts as a crosslinker in epoxy resins, improving thermal stability (TGA data shows decomposition >300°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.